4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride
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Overview
Description
The compound “4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride” is a chemical substance with the CAS Number: 1803609-61-1 . It has a molecular weight of 324.62 and a molecular formula of C12H16BrClFNO .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16FNO.ClH/c13-11-3-1-10 (2-4-11)9-12 (14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Synthesis and Chemical Analysis
4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride serves as a pivotal compound in organic synthesis and chemical analysis. Its derivatives and related compounds exhibit a wide range of applications in the synthesis of other complex molecules. For instance, the one-pot synthesis of aryl oximes demonstrates the utility of using bromo and fluoro substituents to achieve high yields under mild conditions, highlighting the significance of such compounds in organic synthesis (Chandrappa et al., 2012). Similarly, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been identified as a versatile reagent for determining the enantiomeric excess (ee) of α-chiral amines, underscoring its role in chemical analysis (Rodríguez-Escrich et al., 2005).
Pharmacological Research
In the realm of pharmacological research, the structural motifs found in this compound and its analogs have been investigated for their biological activities. For example, the evaluation of enaminone compounds, which share structural similarities, has revealed their potential antinociceptive properties, indicating the importance of such compounds in developing new therapeutic agents (Masocha et al., 2016).
Corrosion Inhibition
The study of triazole Schiff bases, including compounds with bromo and fluoro substituents, as corrosion inhibitors on mild steel in acidic media, further exemplifies the wide application spectrum of these chemicals. These compounds demonstrate significant inhibition efficiency, contributing to the development of more effective and environmentally friendly corrosion protection strategies (Chaitra et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
4-[(2-bromo-4-fluorophenyl)methyl]oxan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO.ClH/c13-11-7-10(14)2-1-9(11)8-12(15)3-5-16-6-4-12;/h1-2,7H,3-6,8,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVFOLRYMMRPHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=C(C=C(C=C2)F)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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